molecular formula C8H8N4OS B10930201 (5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

(5E)-5-[(1-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one

Cat. No.: B10930201
M. Wt: 208.24 g/mol
InChI Key: IGXWXFSGMNBACF-QHHAFSJGSA-N
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Description

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound featuring a pyrazole and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with thiourea under acidic conditions. The reaction is carried out in ethanol, and the product is obtained after purification .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(E)-1-(1-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to its combination of a pyrazole and imidazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

(5E)-5-[(1-methylpyrazol-4-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C8H8N4OS/c1-12-4-5(3-9-12)2-6-7(13)11-8(14)10-6/h2-4H,1H3,(H2,10,11,13,14)/b6-2+

InChI Key

IGXWXFSGMNBACF-QHHAFSJGSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C/2\C(=O)NC(=S)N2

Canonical SMILES

CN1C=C(C=N1)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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